REACTION_CXSMILES
|
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH:3]=[CH:2]1.[C:8]([O:11][CH:12]=[CH2:13])(=[O:10])[CH3:9].C(N(CCCC)CCCC)CCC>>[C:4]1(=[O:6])[NH:5][C:1](=[O:7])[CH:2]=[CH:3]1.[C:8]([O:11][CH:12]=[CH2:13])(=[O:10])[CH3:9] |f:0.1|
|
Name
|
maleimide vinyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CC(N1)=O)=O.C(C)(=O)OC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the remaining blue-gray solid was extracted with hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
treated with aqueous hydrochloric acid
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=CC(N1)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |